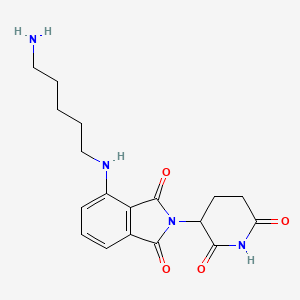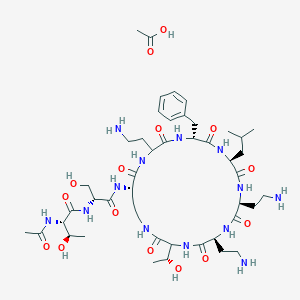
ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is a brominated heterocyclic organic compound It is characterized by the presence of an imidazole ring, a versatile structure found in many biologically active molecules
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with ethyl 1-methyl-1H-imidazole-4-carboxylate as the starting material.
Halogenation: The imidazole ring is subjected to halogenation using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), to introduce the bromine atom at the 2-position.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom to a hydrogen atom, resulting in different structural analogs.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Amides, esters, and ethers.
Applications De Recherche Scientifique
Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of imidazole derivatives on cellular processes.
Medicine: It is explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate: A structural isomer with a different position of the bromine atom.
Ethyl 2-chloro-1-methyl-1H-imidazole-4-carboxylate: A similar compound with a chlorine atom instead of bromine.
Ethyl 1-methyl-1H-imidazole-4-carboxylate: A non-halogenated analog.
Uniqueness: Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the bromine atom at the 2-position provides distinct chemical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential for further research make it a valuable compound in the field of chemistry and beyond.
Propriétés
IUPAC Name |
ethyl 2-bromo-1-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4-10(2)7(8)9-5/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFGCYPIOPYCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B8095255.png)


![(4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B8095286.png)
![N-[4-[8-[(3S)-3,4-dimethylpiperazin-1-yl]-7-methyl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]-2-(trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B8095293.png)
![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B8095296.png)
![[(1R,3Z,5R,7S,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8095303.png)



![2,4,7-Trichloropyrido[3,2-D]pyrimidine](/img/structure/B8095326.png)
